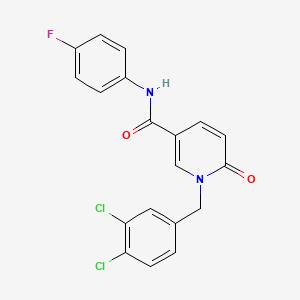
1-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl2FN2O2 and its molecular weight is 391.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, with the CAS number 338782-63-1, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H13Cl2FN2O2
- Molecular Weight : 391.22 g/mol
- Structure : The compound features a pyridine ring substituted with a dichlorobenzyl group and a fluorophenyl group, contributing to its unique biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis pathways .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Aiso et al. (2005) | Antitumor Effects | Induced apoptosis in cancer cell lines via caspase activation |
| PMC6829710 (2019) | Structural Analysis | Identified structural features contributing to biological activity |
| Matrix Scientific (2025) | Antimicrobial Activity | Effective against various bacterial strains |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers, confirming its potential as an antitumor agent.
Case Study 2: Antimicrobial Testing
A series of tests were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its viability as an antimicrobial agent.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-(4-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O2/c20-16-7-1-12(9-17(16)21)10-24-11-13(2-8-18(24)25)19(26)23-15-5-3-14(22)4-6-15/h1-9,11H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBAFOKKWMWOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














